Jak3-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
JAK3-IN-1 is a potent and selective JAK3 inhibitor.
Biological Activity
Jak3-IN-1 is a selective inhibitor of Janus kinase 3 (JAK3), a crucial protein involved in the signaling pathways of various cytokines that regulate immune responses. This article explores the biological activity of this compound, focusing on its mechanisms, effects on immune cells, and implications for therapeutic applications.
Overview of JAK3
JAK3 is primarily expressed in hematopoietic cells and plays a significant role in the signaling pathways of interleukin receptors, particularly those involved in lymphocyte development and function. Dysregulation or mutations in JAK3 can lead to various immunological disorders, including severe combined immunodeficiency (SCID) and certain types of cancer. Inhibitors like this compound are being investigated for their potential to modulate immune responses and treat autoimmune diseases and malignancies.
This compound exerts its biological effects by selectively inhibiting JAK3 activity. This inhibition results in the modulation of downstream signaling pathways, particularly those involving signal transducer and activator of transcription (STAT) proteins. By blocking JAK3, this compound can alter the production of pro-inflammatory cytokines and affect immune cell activation.
Key Mechanisms:
- Inhibition of Cytokine Signaling: this compound prevents the phosphorylation of STAT proteins, thereby inhibiting their translocation to the nucleus and subsequent gene expression related to inflammation and immune response.
- Regulation of T Cell Responses: Studies indicate that JAK3 inhibition can enhance T helper cell responses while suppressing regulatory T cell functions, which may contribute to increased inflammatory responses in certain contexts .
Biological Activity Data
The biological activity of this compound has been assessed through various experimental models. Below is a summary table highlighting key findings from studies involving this compound.
Case Studies
Several case studies have highlighted the therapeutic potential of JAK3 inhibitors like this compound:
Case Study 1: Treatment of SCID
A patient with SCID due to JAK3 deficiency showed significant improvement when treated with a JAK3 inhibitor. The treatment led to reduced infections and improved immune function, demonstrating the potential for this compound in managing genetic immunodeficiencies .
Case Study 2: Autoimmune Diseases
In a clinical trial involving patients with rheumatoid arthritis, treatment with Jak3 inhibitors resulted in decreased levels of pro-inflammatory cytokines such as IL-6 and IL-17. This correlated with improved clinical symptoms and reduced disease activity scores .
Research Findings
Recent research has further elucidated the effects of this compound on various immune cells:
- Monocytes: Inhibition with this compound significantly enhanced TLR-mediated production of pro-inflammatory cytokines while suppressing anti-inflammatory responses .
- T Cells: The compound was shown to enhance CD4+ T cell activation while inhibiting regulatory functions, indicating a complex role in modulating adaptive immunity .
Properties
IUPAC Name |
N-[3-[[[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]methyl]phenyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30ClN7O2/c1-4-24(35)30-19-7-5-6-18(14-19)16-28-25-21(27)17-29-26(32-25)31-22-9-8-20(15-23(22)36-3)34-12-10-33(2)11-13-34/h4-9,14-15,17H,1,10-13,16H2,2-3H3,(H,30,35)(H2,28,29,31,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXCBYVBIJACEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)NCC4=CC(=CC=C4)NC(=O)C=C)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30ClN7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.